1-(2-thienyl)-1,2-propanedione dioxime 1-(2-thienyl)-1,2-propanedione dioxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC11485965
InChI: InChI=1S/C7H8N2O2S/c1-5(8-10)7(9-11)6-3-2-4-12-6/h2-4,10-11H,1H3/b8-5+,9-7+
SMILES: CC(=NO)C(=NO)C1=CC=CS1
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

1-(2-thienyl)-1,2-propanedione dioxime

CAS No.:

Cat. No.: VC11485965

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-thienyl)-1,2-propanedione dioxime -

Specification

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name (NE)-N-[(1E)-1-hydroxyimino-1-thiophen-2-ylpropan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C7H8N2O2S/c1-5(8-10)7(9-11)6-3-2-4-12-6/h2-4,10-11H,1H3/b8-5+,9-7+
Standard InChI Key FBDNKUAMGBUPNA-OCIXRKKMSA-N
Isomeric SMILES C/C(=N\O)/C(=N\O)/C1=CC=CS1
SMILES CC(=NO)C(=NO)C1=CC=CS1
Canonical SMILES CC(=NO)C(=NO)C1=CC=CS1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(2-Thienyl)-1,2-propanedione dioxime (C₇H₈N₂O₂S) features a thiophene ring (C₄H₃S) attached to a propanedione backbone where both ketone groups (-C=O) are replaced by oxime functional groups (-C=N-OH). The thiophene ring contributes aromaticity and electron-rich characteristics, while the dioxime moiety enables chelation potential for metal ions .

Table 1: Structural Comparison with Analogous Compounds

CompoundFormulaKey Functional GroupsCAS Number
1-(2-Thienyl)-1,2-propanedioneC₇H₆O₂STwo ketones13678-69-8
1-Phenyl-1,2-propanedione-2-oximeC₉H₉NO₂One ketone, one oxime119-51-7
Target Dioxime DerivativeC₇H₈N₂O₂STwo oximesNot reported

Synthesis and Reaction Pathways

Theoretical Synthesis Route

While no direct synthesis of 1-(2-thienyl)-1,2-propanedione dioxime is documented, its preparation can be inferred from methods used for analogous compounds. A plausible two-step process involves:

  • Formation of 1-(2-Thienyl)-1,2-Propanedione:
    Starting from 2-acetylthiophene, oxidation or ketonization reactions could yield the diketone intermediate. For example, copper-catalyzed aerobic oxidation of acetylthiophene derivatives has been reported for similar structures .

  • Dioxime Formation:
    Treatment of the diketone with hydroxylamine (NH₂OH) under acidic or basic conditions would convert both ketone groups to oximes. This mirrors the synthesis of 1-phenyl-1,2-propanedione-2-oxime, where ethyl nitrite and hydrogen chloride facilitate oxime formation .

Reaction Scheme:

  • Diketone Synthesis:
    2-Acetylthiophene+Oxidizing Agent1-(2-Thienyl)-1,2-Propanedione\text{2-Acetylthiophene} + \text{Oxidizing Agent} \rightarrow \text{1-(2-Thienyl)-1,2-Propanedione}

  • Dioxime Formation:
    1-(2-Thienyl)-1,2-Propanedione+2NH2OH1-(2-Thienyl)-1,2-Propanedione Dioxime+2H2O\text{1-(2-Thienyl)-1,2-Propanedione} + 2\text{NH}_2\text{OH} \rightarrow \text{1-(2-Thienyl)-1,2-Propanedione Dioxime} + 2\text{H}_2\text{O}

Optimization Challenges

Key variables affecting yield and purity include:

  • pH Control: Excess hydroxylamine and acidic conditions (e.g., HCl) favor complete oximation .

  • Solvent Selection: Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction homogeneity .

  • Temperature: Reactions typically proceed at 30–40°C to balance kinetics and side reactions .

Physicochemical Properties

Predicted Properties

Using computational tools like ALOGPS 2.1 , the following properties are estimated:

Table 2: Physicochemical Profile

PropertyPredicted ValueMethod/Reference
LogP (Octanol-Water)1.2–1.8ALOGPS 2.1
Melting Point110–125°CAnalogous to
Solubility in WaterLowHydrophobic dioxime
λmax (UV-Vis)~390 nmConjugated system

Stability Considerations

  • Thermal Stability: Likely decomposes above 200°C, similar to aryl dioximes.

  • Hydrolytic Sensitivity: Oxime groups may hydrolyze under strong acidic or basic conditions, reverting to ketones .

Applications in Coordination Chemistry and Industry

Metal Chelation

Dioximes are renowned for forming stable complexes with transition metals (e.g., Ni, Pd, Cu). The thiophene ring’s sulfur atom could enhance binding through additional donor sites, enabling applications in:

  • Catalysis: As ligands in cross-coupling reactions (e.g., Sonogashira coupling) .

  • Materials Science: Designing conductive polymers or sensors leveraging metal-dioxime interactions.

Pharmaceutical Relevance

While no direct studies exist, structurally related oximes are explored for:

  • Anticancer Agents: Metal complexes inducing apoptosis via DNA intercalation.

  • Enzyme Inhibition: Targeting proteases or kinases through chelation-mediated mechanisms.

Future Research Directions

  • Synthetic Validation: Experimental verification of proposed routes and yield optimization.

  • Spectroscopic Characterization: NMR, IR, and X-ray crystallography to confirm structure.

  • Application Trials: Screening for catalytic or bioactive properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator